(Oxiran-2-yl)methyl 2-anilinobenzoate
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Overview
Description
(Oxiran-2-yl)methyl 2-anilinobenzoate is an organic compound that features an oxirane ring (commonly known as an epoxide) and a benzoate ester linked to an aniline group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide ring with the aromatic properties of the benzoate and aniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 2-anilinobenzoate typically involves the following steps:
Formation of the Epoxide Ring: The oxirane ring can be synthesized through the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Esterification: The benzoate ester can be formed by reacting 2-anilinobenzoic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The final step involves coupling the epoxide with the benzoate ester. This can be achieved through a nucleophilic substitution reaction where the nucleophile (the aniline group) attacks the electrophilic carbon of the epoxide ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions, often leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols in the presence of a base.
Major Products
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Amino alcohols or thioethers: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (Oxiran-2-yl)methyl 2-anilinobenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Biochemical Studies: It can be used in studies to understand the reactivity and interaction of epoxide-containing compounds with biological molecules.
Industry
Polymer Production: The compound can be used in the production of polymers with specific properties due to the reactivity of the epoxide ring.
Coatings and Adhesives: Its unique structure makes it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 2-anilinobenzoate involves the reactivity of the epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is crucial in its interactions with biological molecules, where it can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycidyl esters: Compounds like glycidyl methacrylate and glycidyl isobutyrate share the epoxide ring and ester functionalities.
Epoxy resins: These are polymers that contain epoxide groups and are used in a wide range of applications.
Uniqueness
(Oxiran-2-yl)methyl 2-anilinobenzoate is unique due to the presence of the aniline group, which imparts additional reactivity and potential for interaction with biological molecules. This makes it distinct from other glycidyl esters and epoxy resins, which may not have the same level of biological activity.
Properties
CAS No. |
113105-84-3 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-anilinobenzoate |
InChI |
InChI=1S/C16H15NO3/c18-16(20-11-13-10-19-13)14-8-4-5-9-15(14)17-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2 |
InChI Key |
FPNPAZYMDYCNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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